molecular formula C16H13N5O4 B5710232 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide

Número de catálogo B5710232
Peso molecular: 339.31 g/mol
Clave InChI: RVSBOBULCNIGPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide, also known as BB-94, is a synthetic compound that belongs to the family of matrix metalloproteinase (MMP) inhibitors. MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which are essential for normal tissue remodeling and repair. However, excessive MMP activity is associated with various pathological conditions, such as cancer, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors, including BB-94, have been developed as potential therapeutic agents to target MMP-mediated diseases.

Mecanismo De Acción

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide acts as a reversible inhibitor of MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent enzymes that require a zinc ion at the active site for catalysis. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide contains a zinc-binding group that chelates the zinc ion, thereby preventing the enzyme from functioning. Additionally, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to inhibit other metalloproteinases, such as ADAMs (a disintegrin and metalloproteinase) and ADAMTSs (a disintegrin and metalloproteinase with thrombospondin motifs), which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to inhibit tumor growth and metastasis by reducing MMP-mediated ECM degradation and angiogenesis. In arthritis, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to reduce joint destruction and inflammation by inhibiting MMP-mediated cartilage and bone degradation. In cardiovascular diseases, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to reduce the progression of atherosclerosis and prevent aneurysm formation by inhibiting MMP-mediated ECM degradation and vascular smooth muscle cell apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which allows for the specific targeting of MMP-mediated processes. Additionally, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been extensively studied in preclinical models, which provides a wealth of data on its pharmacokinetics, pharmacodynamics, and safety. However, one limitation is that N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been shown to have off-target effects on other metalloproteinases, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the development and application of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide. One direction is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and selectivity. Another direction is the identification of new MMP inhibitors with improved potency and selectivity, which can lead to the development of more effective therapeutic agents. Additionally, the application of MMP inhibitors in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce side effects. Finally, the development of new experimental models and techniques, such as MMP-specific imaging agents, may provide new insights into the role of MMPs in disease and facilitate the development of personalized medicine approaches.

Métodos De Síntesis

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide can be synthesized through a multi-step process, starting from commercially available 2-methyl-3-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with 2-aminobenzoxazole to form the corresponding amide. The final step involves the condensation of the amide with formaldehyde and ammonium acetate to yield N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide.

Aplicaciones Científicas De Investigación

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. In cancer, MMPs are involved in tumor invasion and metastasis, and MMP inhibitors such as N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide have been shown to inhibit tumor growth and metastasis in preclinical models. In arthritis, MMPs contribute to joint destruction and inflammation, and MMP inhibitors have been investigated as potential disease-modifying agents. In cardiovascular diseases, MMPs are involved in the degradation of ECM proteins in the arterial wall, leading to the development of atherosclerosis and aneurysm. MMP inhibitors have been shown to reduce the progression of atherosclerosis and prevent aneurysm formation in animal models.

Propiedades

IUPAC Name

N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4/c1-9-10(5-4-7-12(9)21(23)24)14(22)19-15(17)20-16-18-11-6-2-3-8-13(11)25-16/h2-8H,1H3,(H3,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBOBULCNIGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=NC2=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N/C(=N/C2=NC3=CC=CC=C3O2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1E)-amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.